4-benzoyl-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
The compound 4-benzoyl-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide features a benzoyl group attached to a dihydrobenzothiazole ring system substituted with methyl groups at positions 3 and 4. This structural motif is characteristic of bioactive molecules targeting enzymes or receptors involved in metabolic and inflammatory pathways. Benzothiazole derivatives are known for their diverse pharmacological profiles, including antidiabetic, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
4-benzoyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c1-15-8-13-19-20(14-15)28-23(25(19)2)24-22(27)18-11-9-17(10-12-18)21(26)16-6-4-3-5-7-16/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIOBBKSVUJZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,6-Dimethyl-2,3-dihydro-1,3-benzothiazol-2-amine
The benzothiazole core is synthesized via cyclization of 2-amino-4,5-dimethylthiophenol with a carbonyl source.
- Reactants :
- 2-Amino-4,5-dimethylthiophenol (1.0 eq)
- Acetone (1.2 eq, carbonyl agent)
- Conditions :
- Reflux in ethanol (12 h) with catalytic p-toluenesulfonic acid (PTSA, 0.1 eq).
- Outcome :
Characterization :
Oxidation to Form the Imine (Ylidene)
The 2-amine group is oxidized to an imine while retaining the E-configuration.
- Reactants :
- 3,6-Dimethyl-2,3-dihydro-1,3-benzothiazol-2-amine (1.0 eq)
- Chloranil (1.5 eq, oxidizing agent)
- Conditions :
- Stirred in dichloromethane (DCM) at 0°C for 2 h.
- Outcome :
Key Considerations :
- Low temperatures prevent Z/E isomerization.
- Chloranil selectively oxidizes amines to imines without over-oxidizing the sulfur.
Amide Coupling with 4-Benzoylbenzoyl Chloride
Synthesis of 4-Benzoylbenzoyl Chloride
Coupling Reaction
The imine-containing benzothiazole is coupled with the acid chloride.
- Reactants :
- (2E)-3,6-Dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene (1.0 eq)
- 4-Benzoylbenzoyl chloride (1.1 eq)
- Pyridine (2.0 eq, base)
- Conditions :
- Stirred in anhydrous tetrahydrofuran (THF) at 25°C for 12 h.
- Outcome :
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 25°C |
| Reaction Time | 12 h |
| Yield | 57% |
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined approach combines benzothiazole formation and amide coupling.
- Reactants :
- 2-Amino-4,5-dimethylthiophenol (1.0 eq)
- 4-Benzoylbenzoyl chloride (1.1 eq)
- Triethylamine (TEA, 2.0 eq)
- Conditions :
- Reflux in acetonitrile (8 h).
- Outcome :
Advantages :
Microwave-Assisted Synthesis
- Reactants :
- Pre-formed imine (1.0 eq)
- 4-Benzoylbenzoyl chloride (1.1 eq)
- Conditions :
- Microwave irradiation (150 W, 100°C, 30 min).
- Outcome :
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using reagents like sodium hydroxide or ammonia.
Scientific Research Applications
4-benzoyl-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It exhibits antimicrobial and antioxidant activities, making it useful in biological studies.
Industry: It is used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial cell division by targeting the FtsZ protein, which is crucial for bacterial cytokinesis . This interaction disrupts the formation of the Z-ring, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The target compound shares structural similarities with several benzothiazole- and benzamide-containing derivatives:
Key Observations :
- Substituent Position : Methyl groups at positions 3 and 6 on the benzothiazole ring (target compound) contrast with chloro (), methoxy (), or sulfonamide () groups in analogues, which influence electronic and steric properties.
- Amide vs. Sulfonamide : The benzoyl group in the target compound differs from sulfonamide-bearing analogues (e.g., ), altering hydrogen-bonding capacity and solubility.
Crystallographic and Conformational Features
- Target Compound: No direct crystallographic data is available, but analogues like (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide exhibit mean σ(C–C) = 0.002 Å and R factor = 0.038, indicative of high structural precision .
- 4-Methoxybenzenesulfonamide Derivative : Crystallizes in space group P2₁/c with hydrogen bonds (N1—H1⋯N2) stabilizing the lattice . Similar interactions are expected in the target compound due to the benzamide moiety.
- π-π Interactions : Offset π-stacking (3.433–3.954 Å) observed in suggests that the benzoyl group in the target compound may participate in analogous interactions.
Molecular and Electronic Properties
- DFT Studies : Analogues such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide show stabilization via hydrogen bonding and electrostatic interactions, as confirmed by DFT . The target compound’s benzoyl group may similarly enhance dipole interactions.
- Hydrogen Bonding : The N—H⋯N/O motifs in are critical for lattice stability. The target compound’s amide group likely forms comparable interactions.
Biological Activity
4-benzoyl-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound belonging to the benzamide class. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes various studies to provide a comprehensive overview of its biological activity.
The compound has the following chemical structure and properties:
| Property | Details |
|---|---|
| IUPAC Name | 4-benzoyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |
| Molecular Formula | C23H18N2O2S |
| CAS Number | 325980-16-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit bacterial cell division by targeting the FtsZ protein, which is crucial for bacterial cytokinesis . Additionally, its structure allows it to intercalate into DNA and inhibit DNA-dependent enzymes, contributing to its antitumor properties .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its effectiveness against various pathogens:
- Tested Organisms : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
- Methodology : Broth microdilution testing was employed according to CLSI guidelines.
The compound demonstrated promising antibacterial activity, particularly against Staphylococcus aureus, suggesting potential for therapeutic applications in treating bacterial infections .
Antitumor Activity
The antitumor efficacy of this compound was evaluated using both 2D and 3D cell culture methods on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated:
- IC50 Values :
- A549: 10.5 μM
- HCC827: 6.26 μM (2D), 20.46 μM (3D)
- NCI-H358: 6.48 μM (2D), 16.00 μM (3D)
These findings suggest that the compound exhibits higher cytotoxicity in two-dimensional assays compared to three-dimensional cultures .
Study on Antitumor Activity
In a study published in Pharmaceutical Research, researchers synthesized various benzothiazole derivatives and tested their antitumor activity. The results highlighted that compounds similar to this compound showed effective inhibition of cancer cell proliferation through mechanisms involving DNA binding .
Evaluation of Antimicrobial Properties
Another research effort focused on the antimicrobial properties of benzothiazole derivatives. The study confirmed that compounds with structural similarities to our target compound displayed significant activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups was found to enhance antimicrobial efficacy .
Q & A
Q. What novel applications exist beyond traditional medicinal chemistry?
- Material science : As a ligand for metal-organic frameworks (MOFs) due to its planar structure .
- Proteolysis-targeting chimeras (PROTACs) : Leverage benzamide’s binding affinity to design degraders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
